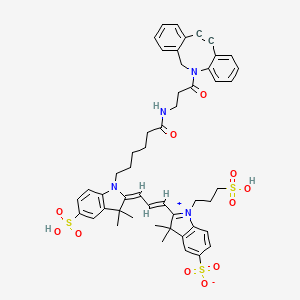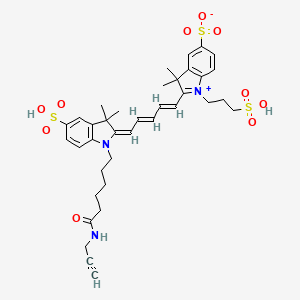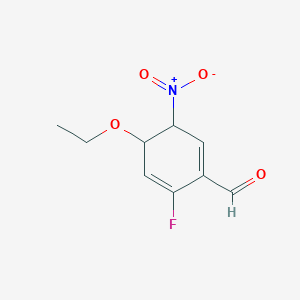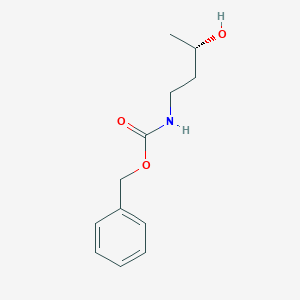
(2S)-N-Cbz-4-Aminobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-Cbz-4-Aminobutan-2-ol, also known as N-carbobenzoxy-4-amino-2-butanol, is an important organic compound used in various scientific and industrial applications. It is a chiral amine that is used as a building block for the synthesis of various compounds, including pharmaceuticals, and is also used as a catalyst for organic synthesis. It is a key component of the chiral pool of compounds used in the synthesis of pharmaceuticals, and is also used in the synthesis of other compounds, such as polymers and dyes.
Mécanisme D'action
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol acts as a chiral ligand in asymmetric catalysis, and as a catalyst in the synthesis of polymers and pharmaceuticals. In asymmetric catalysis, the chiral ligand binds to the substrate, allowing for the formation of a chiral product. In the synthesis of polymers and pharmaceuticals, the compound acts as a catalyst, allowing for the formation of the desired product.
Biochemical and Physiological Effects
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol this compound has not been studied in terms of its biochemical and physiological effects. As it is an organic compound, it is likely to be metabolized in the body, but the exact mechanism of action is unknown.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. It is also a chiral compound, which makes it useful for the synthesis of chiral compounds. However, it is important to note that the compound can be toxic, and should be handled with care.
Orientations Futures
There are several potential future directions for research involving (2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol. These include further research into its use as a chiral ligand in asymmetric catalysis, its use as a catalyst in the synthesis of polymers and pharmaceuticals, its biochemical and physiological effects, and its potential toxicity. Additionally, research into the use of (2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol as a reagent in organic synthesis, and its potential applications in other areas of science, such as materials science and biochemistry, should also be explored.
Méthodes De Synthèse
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol can be synthesized by a number of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Curtius rearrangement. In the Williamson ether synthesis, an alkoxide is reacted with a haloalkane to form an ether. In the Mitsunobu reaction, an alcohol is reacted with an organophosphorous compound to form an ester. In the Curtius rearrangement, an acyl chloride is reacted with an amine to form an amide.
Applications De Recherche Scientifique
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, and as a chiral ligand in asymmetric catalysis. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the synthesis of dyes, and as a reagent in organic synthesis.
Propriétés
IUPAC Name |
benzyl N-[(3S)-3-hydroxybutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUELNSZVJUDM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
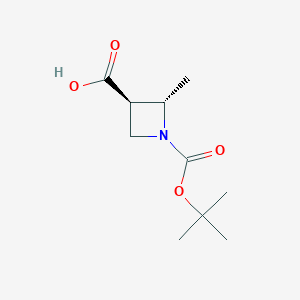


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)


